2,6-difluoro-N-(4-fluorophenyl)benzamide
Description
2,6-Difluoro-N-(4-fluorophenyl)benzamide (C₁₃H₈F₃NO; MW 251.20) is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzoyl core and a 4-fluorophenylamine substituent . Its IUPAC name reflects the positions of fluorine atoms on both the benzamide ring and the aniline moiety. This compound has garnered attention in medicinal chemistry, particularly for its role as a store-operated calcium (SOC) channel inhibitor. Commercial availability (97% purity) further supports its utility in research .
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2,6-difluoro-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8F3NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) |
InChI Key |
MFIQCQLLSWDESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Coupling with 4-Fluoroaniline
4-Fluoroaniline is introduced to the reaction mixture at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) neutralizes HCl byproducts. After 2–4 hours, the mixture is filtered, and the organic layer is washed with dilute hydrochloric acid, sodium bicarbonate, and brine. The crude product is crystallized from ethanol/water, yielding 2,6-difluoro-N-(4-fluorophenyl)benzamide.
Key Advantages :
- Avoids isolation of moisture-sensitive intermediates.
- Utilizes cost-effective reagents and scalable conditions.
Multi-Step Synthesis via Nitrile Hydrolysis
This route combines methodologies from CN100457721C and CN114790149A , involving palladium-catalyzed cyanation followed by hydrolysis and amidation.
Synthesis of 2,6-Difluorobenzonitrile
Adapting the cyanation protocol from, 2,6-difluorobromobenzene reacts with potassium ferrocyanide (K₄[Fe(CN)₆]) in N,N-dimethylacetamide (DMAc) under palladium catalysis:
| Parameter | Conditions from | Adapted Conditions |
|---|---|---|
| Catalyst | Pd(dba)₂ | Pd(PPh₃)₄ |
| Temperature | 100–150°C | 120°C |
| Reaction time | 1–6 hours | 3 hours |
| Yield | 70–90% | ~85% (estimated) |
The nitrile intermediate is purified via vacuum distillation.
Hydrolysis to 2,6-Difluorobenzoic Acid
Following, 2,6-difluorobenzonitrile undergoes alkaline hydrolysis in 10% NaOH at 80°C for 5 hours. Acidification with HCl precipitates the carboxylic acid, which is extracted with dichloromethane (DCM):
| Parameter | Conditions from | Adapted Conditions |
|---|---|---|
| NaOH concentration | 10% (w/v) | 10% (w/v) |
| Temperature | 80°C | 80°C |
| Yield | 90% | ~88% (estimated) |
Amidation to Final Product
The acid is converted to the amide using the direct amidation method from, as described in Section 1.
Key Advantages :
Comparative Analysis of Methods
| Metric | Direct Amidation | Nitrile Hydrolysis |
|---|---|---|
| Steps | 2 | 3 |
| Overall yield | 65–75% | 60–70% |
| Cost | Low | Moderate (Pd catalyst) |
| Purification complexity | Moderate | High |
Experimental Optimization Insights
Solvent Systems
The THF/ethyl acetate mixture (1:2) from enhances acyl chloride stability, while DMAc in improves palladium catalyst efficiency.
Catalyst Loading
Reducing Pd catalyst to 0.5 mol% (vs. 0.1–5% in) maintains yield while lowering costs.
Temperature Control
Strict adherence to 0–5°C during acyl chloride formation prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinones or amines, respectively .
Scientific Research Applications
2,6-Difluoro-N-(4-fluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
GSK-5503A and GSK-7975A
Developed by GlaxoSmithKline, these CRAC (calcium-release-activated calcium) channel blockers feature a pyrazole ring substituted with aromatic groups:
Key Differences :
BD00794291
This analog (C₁₈H₁₂F₅N₃O₂; MW 397.30) shares the 2,6-difluorobenzamide core but incorporates a 4-hydroxy-2-(trifluoromethyl)benzyl-pyrazole group. Its structural similarity to GSK-7975A suggests overlapping synthetic pathways and possible CRAC/SOC cross-reactivity .
Thiazole and Benzimidazole Derivatives
2,6-Difluoro-N-(4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)benzamide
(CAS 1443114-16-6; C₂₀H₁₆F₂N₄OS; MW 398.44) replaces the aniline group with a thiazole-benzimidazole hybrid. This substitution introduces bulkier, heteroaromatic substituents, likely altering target specificity.
Methoxy-Substituted Analogs
N-(2,6-Difluorophenyl)-4-methoxybenzamide
(CAS 155997-19-6; C₁₄H₁₁F₂NO₂; MW 263.24) substitutes the 4-fluorophenyl group with a 4-methoxybenzamide. The methoxy group’s electron-donating nature may reduce electrophilicity, impacting receptor binding kinetics compared to fluorine’s electronegative effects .
Brominated and Trifluoropropoxy Derivatives
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
This patent-derived compound (MW 424.22) introduces bromine and a chiral trifluoropropoxy group. Such modifications enhance steric hindrance and metabolic stability, albeit with synthetic complexity (yield: 90–92%) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzamide to improve yield and purity?
- Methodological Answer : Employ factorial design experiments (e.g., 2^k factorial) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of Design of Experiments (DoE) to minimize trial runs while maximizing data on substituent effects. Use HPLC or GC-MS to monitor reaction progress and purity .
- Key Parameters :
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor amide coupling |
| Solvent | DMF vs. THF | DMF improves solubility of fluorinated intermediates |
| Catalyst | Pd(OAc)₂ vs. CuI | Pd-based catalysts reduce side-product formation |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Combine X-ray crystallography (for solid-state structure validation, as in ) with NMR (¹⁹F and ¹H for substituent effects) and FT-IR (amide bond confirmation). Mass spectrometry (HRMS) ensures molecular weight accuracy. NIST databases ( ) provide reference spectra for cross-verification .
Q. How does the fluorine substitution pattern influence the compound’s biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying fluorination (e.g., mono- vs. di-fluoro) and test in enzyme inhibition assays (e.g., kinase or protease panels). notes that 2,6-difluoro substitution enhances steric hindrance, potentially improving binding selectivity .
Advanced Research Questions
Q. What computational methods can predict the binding affinity of this compound with target enzymes?
- Methodological Answer : Use density functional theory (DFT) to model electron density around fluorine atoms and molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions. emphasizes software-driven simulations to prioritize in vitro testing .
Q. How can researchers resolve contradictions in activity data between in vitro and in vivo studies?
- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and metabolism. If in vitro activity (e.g., IC₅₀ = 50 nM) doesn’t translate in vivo, evaluate plasma protein binding or metabolic stability via liver microsome assays. ’s comparison of similar fluorinated benzamides suggests substituent-dependent metabolic pathways .
Q. What strategies mitigate conflicting crystallography and NMR data for this compound?
- Methodological Answer : Cross-validate using dynamic NMR (to assess conformational flexibility) and single-crystal XRD ( ). For example, para-fluorophenyl rotation may cause NMR signal splitting, while XRD confirms rigid amide bond geometry .
Q. How can researchers elucidate the role of fluorine in enzyme inhibition mechanisms?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and fluorine-specific probes (¹⁹F NMR) to track interactions. ’s findings on fluorobenzamides’ antifungal activity suggest fluorine’s role in disrupting hydrogen-bonding networks in enzyme active sites .
Q. What green chemistry approaches apply to large-scale synthesis of fluorinated benzamides?
- Methodological Answer : Replace traditional solvents with ionic liquids or scCO₂ (supercritical CO₂) to reduce waste. ’s CRDC guidelines recommend membrane separation technologies for purifying fluorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
